Diethyltoluamide

Catalog No.
S526045
CAS No.
134-62-3
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyltoluamide

CAS Number

134-62-3

Product Name

Diethyltoluamide

IUPAC Name

N,N-diethyl-3-methylbenzamide

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3

InChI Key

MMOXZBCLCQITDF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
Very soluble in benzene, ethyl ether, ethanol
Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin
Miscible with 2-propanol, cottonseed oil, propylene glycol

Synonyms

DEET, DEET, 2,5-di-Me-Analog, DET, DETA, N,N Diethyl 3 methylbenzamide, N,N Diethyl m toluamide, N,N Diethyltoluamide, N,N-Diethyl-2,5-dimethylbenzamide, N,N-Diethyl-3-methylbenzamide, N,N-Diethyl-m-toluamide, N,N-Diethyltoluamide, R 209, R-209, R209

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C

Description

The exact mass of the compound Diethyltoluamide is 191.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)in water, 912 mg/l at 25 °c (est)very soluble in benzene, ethyl ether, ethanolmiscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. practically insoluble in glycerinmiscible with 2-propanol, cottonseed oil, propylene glycolsolubility in water: miscible19.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759564. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Halogenated pesticides and related compounds. However, this does not mean our product can be used or applied in the same or a similar way.

Repellent Properties

The primary area of scientific research on DEET focuses on its effectiveness as an insect repellent. Studies investigate DEET's repellency against various mosquito species, ticks, biting flies, and other insects that can transmit diseases or cause discomfort. Researchers evaluate factors influencing DEET's efficacy, such as concentration, formulation, and application method []. Additionally, scientists compare DEET's effectiveness with other repellent ingredients to determine the best options for different situations [].

Diethyltoluamide, commonly known as N,N-Diethyl-m-toluamide or DEET, is a man-made chemical primarily used as an insect repellent. First registered for public use in 1957, it has become the most widely used active ingredient in commercial insect repellents, effective against a variety of biting insects such as mosquitoes, ticks, and fleas . In its pure form, diethyltoluamide is a nearly colorless to amber liquid with a faint aromatic odor and is slightly oily in texture .

The exact mechanism of DEET's repellency is not fully understood, but several theories exist. One theory suggests that DEET disrupts the insects' olfactory system, making it difficult for them to locate humans by smell []. Another theory proposes that DEET interferes with the insects' sensory receptors on their feet and tarsi, causing them to avoid landing on treated skin.

Physical and Chemical Properties

  • Melting point: 36 °C
  • Boiling point: 288-292 °C []
  • Solubility: Soluble in most organic solvents, slightly soluble in water
  • Stability: Relatively stable under normal storage conditions. Can degrade in sunlight or at high temperatures [].

Further Considerations

  • Concentration: The effectiveness of DEET repellents depends on the concentration of DEET. Higher concentrations provide longer-lasting protection but also increase the risk of skin irritation.
  • Alternatives: For people with sensitive skin or concerns about DEET safety, other insect repellents containing picaridin, IR3535, or oil of lemon eucalyptus are available.
, particularly in its synthesis and degradation. The primary synthetic route involves converting m-toluic acid to its acyl chloride using thionyl chloride, followed by reaction with diethylamine .

In terms of environmental chemistry, diethyltoluamide can break down in the air and water. In the atmosphere, it reacts with other molecules and can degrade within approximately five hours . In aquatic environments, microorganisms can metabolize diethyltoluamide, leading to its breakdown over weeks .

Diethyltoluamide functions primarily as an insect repellent rather than an insecticide. Its mechanism of action is thought to involve interference with the olfactory receptors of insects, leading to confusion and repulsion . Studies have shown that diethyltoluamide increases internal free calcium levels in insect cells and blocks sodium and potassium channels in neurons, contributing to its neurotoxic effects on insects . While it is generally considered safe for human use at recommended levels, some adverse effects like skin irritation and potential neurotoxicity have been reported .

The synthesis of diethyltoluamide typically involves the following steps:

  • Formation of Acyl Chloride: m-Toluic acid is treated with thionyl chloride to produce m-toluoyl chloride.
  • Reaction with Diethylamine: The acyl chloride is then reacted with diethylamine under controlled conditions to yield diethyltoluamide.

This method highlights the compound's structural characteristics as a substituted benzamide .

Diethyltoluamide is predominantly used in personal care products as an insect repellent. It is available in various formulations including sprays, lotions, and wipes with concentrations ranging from 4% to 100% . Its effectiveness against diseases transmitted by insects, such as West Nile Virus and Lyme disease, underscores its importance in public health . Additionally, it finds applications in agricultural settings for protecting crops from pest infestations.

Research on diethyltoluamide has explored its interactions with various biological systems. Notably, studies have indicated that it can enhance the effects of certain anticholinesterase pesticides like propoxur through synergistic mechanisms involving mixed-function oxidases . Furthermore, while diethyltoluamide primarily targets insect receptors, its neurotoxic potential raises concerns regarding human exposure, particularly through inadvertent ingestion or dermal application near sensitive areas like the lips .

Diethyltoluamide belongs to a class of compounds known as N,N-dialkyl-m-toluamides. Below are some similar compounds along with a brief comparison highlighting their unique features:

Compound NameStructure TypePrimary UseUnique Features
IcaridinPiperidine derivativeInsect repellentLess irritating than diethyltoluamide; does not dissolve plastics
PicaridinPiperidine derivativeInsect repellentEffective against mosquitoes; lower toxicity profile compared to diethyltoluamide
PermethrinPyrethroidInsecticideKills insects rather than repelling; used in agricultural settings
MalathionOrganophosphateInsecticideBroad-spectrum insecticide; potential neurotoxic effects

Diethyltoluamide's unique combination of efficacy as a repellent and its specific mechanism of action differentiates it from these similar compounds. While some alternatives may offer reduced toxicity or different modes of action (such as killing rather than repelling), diethyltoluamide remains a staple due to its long-standing effectiveness and widespread availability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992)
Liquid
Clear liquid with a faint odor (technical grade); [EPA]

Color/Form

Nearly colorless to amberlike liquid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Boiling Point

545 °F at 760 mmHg (NTP, 1992)
160 °C at 19 mm Hg

Flash Point

311 °F (NTP, 1992)
155 °C (open cup)
95 °C (203 °F) - closed cup

Heavy Atom Count

14

Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float
0.996 g/cu cm at 20 °C

LogP

2.18 (LogP)
log Kow = 2.02
-1.3

Odor

Faint, characteristic odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

-49 °F (pour point) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FB0C1XZV4Y

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

DEET is used as a broad spectrum insect repellent. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/index.html(1).

Drug Indication

Diethyltoluamide, or DEET, is an active ingredient that is predominantly indicated for as an insect repellant used to repel biting pests like mosquitoes and ticks. Products containing DEET currently are available to the public in a variety of liquids, lotions, sprays, and impregnated materials like towelettes or roll-ons.

NCI Cancer Drugs

Drug: Off
Drugs in the OFF combination: O = Oxaliplatin ; F = Fluorouracil ; F = Leucovorin Calcium (Folinic Acid)
OFF is used to treat: Pancreatic cancer that is advanced and has gotten worse after treatment with gemcitabine hydrochloride.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

When used appropriately, diethyltoluamide (DEET) containing products are designed to be applied directly to people's skin as a means to elicit a repelling action to keep insects from targeting human skin [L2774]. At the amounts and doses recommended for use on human children and adults, noticeable absorption or systemic exposure is not expected [L2774, L2775]. Owing to the proportional difference in size between humans and insects, however, the exposure of insects to the applied DEET (whether topically or via inhalation of DEET) is expected to be enough to interfere with the insects' sensory attraction to human skin [L2774, L2775].

MeSH Pharmacological Classification

Insect Repellents

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BX - Other insecticides and repellents
P03BX01 - Diethyltoluamide

Mechanism of Action

The exact mechanism(s) of action by which both (a) insects are repelled by diethyltoluamide (DEET), and (b) humans can be affected deleteriously by exposure to toxic amounts of DEET have not yet been formally elucidated. Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. However, the most longstanding mechanism proposes that the DEET chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath. As a consequence, this proposed mechanism suggests that the blockade of insects' senses for this 1-octen-3-ol blinds and prevents the triggering of their biting and/or feeding instinct on humans and other animals that produce that compound. Nevertheless, this theory has not yet been fully elucidated. Furthermore, recent studies have demonstrated that DEET binds to certain molecular targets like the Anopheles gambiae odorant binding protein 1 (AgamOBP1) with high shape complementarity and the antennae-specific odorant receptor CquiOR136 of the southern house mosquito, Culex quinquefasciatus. In southern house mosquitos with reduced CquiOR136 transcript levels, behavioral tests demonstrated that this phenotype showed demonstrably lower responses/repulsion to DEET. Again, however, such findings require continued research and do not formally elucidate the mechanism of action by which DEET can repel insects. And finally, the mechanism of toxicity in which DEET is capable of eliciting effects of neurotoxicity in humans who have been exposed to toxic levels of the agent is also poorly understood. A recent study proposes that DEET is capable of blocking Na+ and K+ channels in the rat animal model. This ion channel blocking activity of DEET in neurons may subsequently contribute to the kind of neuro-sensory adverse effects like numbness experienced after inadvertent application to the lips or mouth of humans.
Recent studies suggest that N, N-diethyl-meta-toluamide (DEET) is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity and pose a risk to humans from its use as an insect repellent. We investigated the mode of action of DEET neurotoxicity in order to define the specific neuronal targets related to its acute toxicity in insects and mammals. Although toxic to mosquitoes (LD50 ca. 1.5 ug/mg), DEET was a poor acetylcholinesterase inhibitor (<10% inhibition), even at a concentration of 10 mM. IC50 values for DEET against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases were 6-12 mM. Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system (EC50: 120 uM), but was over 300-fold less potent than propoxur, a standard anticholinesterase insecticide. Phentolamine, an octopamine receptor antagonist, completely blocked the central neuroexcitation by DEET and octopamine, but was essentially ineffective against hyperexcitation by propoxur and 4-aminopyridine, a potassium channel blocker. DEET was found to illuminate the firefly light organ, a tissue utilizing octopamine as the principal neurotransmitter. Additionally, DEET was shown to increase internal free calcium via the octopamine receptors of Sf21 cells, an effect blocked by phentolamine. DEET also blocked Na(+) and K(+) channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range. These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects, while acetylcholinesterase in both insects and mammals has low (mM) sensitivity to DEET. The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans.

Vapor Pressure

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992)
0.002 [mmHg]
0.002 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

134-62-3
111-40-0

Absorption Distribution and Excretion

Most diethyltoluamide (DEET) formulations employ the agent as a liquid to be applied onto human skin in an effort to repel mosquitoes from feeding on the skin. Topical application and absorption is consequently the most common route of absorption. When used appropriately, DEET formulations are generally not indicated for too many other routes of absorption or administration, like parenterally or orally. DEET is absorbed quickly through intact skin; 48% of the applied dose is totally absorbed within 6 hours. Topical absorption is the usual route of entry as DEET is normally applied to the skin as a mosquito repellent. DEET applied to the skin has also been shown to accumulate in the dermis. DEET is rapidly absorbed after oral ingestion. Additionally, animal experiments demonstrate that DEET can cross the placenta. DEET is efficiently absorbed across the skin and by the gut. Blood concentrations of about 3 mg/L have been reported several hours after dermal application in the prescribed fashion. Between 9% and 56% of dermally applied DEET is absorbed through the skin with peak blood levels being attained within 1 hour. Absorption through the skin varies according to the site exposed to the DEET. In animal model surfaces corresponding to the human palmar surface (an area that is typically heavily exposed during the application of liquid DEET), 68% of administered topical DEET was absorbed. As a consequence, small children are at increased risk of excessive absorption of DEET applied to the skin because of their relatively higher surface to volume ratio compared to adults.
Diethyltoluamide (DEET) is principally excreted via the kidneys, where the initial phase is initially rapid but not more than 50% of the absorbed dose is excreted during the first 5 days. In a study with a human volunteer weighing 65.8 kg and having been treated with 15 g of 95% DEET, urinary levels of DEET and a metabolite were measurable 4 hours after the initial exposure and persisted 48 hours later. Maximum urinary levels of DEET observed were 207 mg/L at 8 hours.
After dermal application, about 17% of the absorbed diethyltoluamide (DEET) dose enters the bloodstream. DEET accumulates in the skin, contributing to local irritation and possibly even bullous dermatitis. Accumulation within the body, however, has not been reported and experimentally there have been no cumulative effects of subtoxic doses of DEET; but various case reports of toxicity in man suggests that accumulation of the repellent could occur, and with deleterious effects.
Readily accessible data regarding the clearance of diethyltoluamide (DEET) is not available.
... DEET crossed the placenta and was detected in 8% (95% confidence interval = 2.6-18.2) of cord blood samples from a randomly selected subgroup of DEET users (n = 50). ...
... The focus of the present studies was to determine the effect of coexposure factors, potentially encountered in a military environment, that could modulate transdermal flux of topically applied DEET. Factors investigated were vehicle, dose, coexposure to permethrin, low-level sulfur mustard, occlusion, and simultaneous systemic exposure to pyridostigmine bromide and the nerve agent stimulant diisopropylfluorophosphate (DFP). Studies were conducted using the isolated perfused porcine skin flap (IPPSF), with a few mechanistically oriented studies conducted using in vitro porcine skin and silastic membrane diffusion cells. DEET was quantitated using high-performance liquid chromatography. The vehicle-control transdermal DEET flux in the IPPSF was approximately 2 ug/sq cm/hr for both 7.5 and 75% DEET concentrations, a value similar to that reported in humans. DEET absorption was enhanced by coinfusion of pyridostigmine bromide and DFP, by the presence of sulfur mustard, or by dosing under complete occlusion. The greatest increase in baseline flux was fivefold. In vitro diffusion cell studies indicated that silastic membranes had two orders of magnitude greater permeability than porcine skin, and showed vehicle effects on flux that were not detected in the IPPSF. These results suggest that coexposure to a number of chemicals that potentially could be encountered in a military environment may modulate the percutaneous absorption of topically applied DEET beyond that seen for normal vehicles at typically applied concentrations.
The synergic in vitro skin permeation enhancing-effect of N,N-diethyl-m-toluamide (DEET) and dodecylamine was investigated in order to develop a novel non-scrotal matrix-type transdermal delivery system of testosterone (TS). When DEET was loaded in DuroTak 87-2510 together with 2% TS and 3% dodecylamine, the in vitro rat skin permeation rate of TS synergistically increased as DEET concentration increased up to 0.5%. No further increase in permeation was observed thereafter and a plateau was observed up to 3.8% DEET. Moreover, compared to 0.5% DEET concentration, the addition of 3.8% of DEET in combination with 3% dodecylamine and 6% TS further increased the permeation rate of TS, and the maximum permeation rate of 11.21 ug/sq cm/hr was achieved. The in vitro skin permeation rates of TS from a transdermal delivery system of DuroTak 87-2510 containing 6% TS, 3% dodecyamine, and 3.8% DEET were in the following order: hairless mouse skin > rat skin > human cadaver skin. Assuming that a system with a surface area of 60 sq cm is applied, the human cadaver skin permeation rate of 5.74 ug/sq cm/hr achieved in this study can be interpreted as being equivalent to delivering approximately 8.27 mg of TS per day. Considering that the commercially available product (Testoderm TTS) for non-scrotal skin of the same surface area is designed to administer 5 mg of TS per day, the new formulation could maintain therapeutic plasma concentration of TS at a smaller surface area of 40 sq cm.
Urinary metabolites of DEET of 17 children (5-7 years of age) and 9 adults (23-25 years of age) were examined in the study described in this article. Urine samples were collected from each subject within eight hours after a single dermal application of 10 mL 12% DEET-containing insect repellent. Two metabolites, m-diethylaminocarbonyl benzoic acid (R3N0) and N-ethyl-m-toluamide (RON1), with unchanged DEET, were identified in the urine. The major metabolite was R3NO, which was 78.2% and 46.1% of the total DEET metabolites from children and adults, respectively, indicating that the pathway of ring methyl oxidation predominated. The recovered DEET metabolites were observed significantly more from children (1,116 pg) than from adults (446.2 pg) (p < .001). The difference in dermal absorption, albeit primarily attributed to DEET loading, was found to be related to height by regression analysis. The inverse association between height and dermal absorption of DEET suggests that shorter individuals (i.e., children) are subjected to dermal uptake of DEET. To avoid unnecessary exposure, parents need to be cautious when applying DEET-containing insect repellent on children.
For more Absorption, Distribution and Excretion (Complete) data for DEET (12 total), please visit the HSDB record page.

Metabolism Metabolites

Diethyltoluamide (DEET) is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET). Although several P450 isoenzymes have elicited activity in DEET metabolism, it appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the transformation of DEET to BALC and ET, respectively. Most of the body load is metabolized by such hepatic P450 enzymes, with only 10%–14% recovered unchanged in the urine.
DEET is metabolized by hepatic microsomes via oxidation, hydroxylation, dealkylation, and glucuronidation. Within 12 hours of application, the majority of DEET is excreted in the urine, mainly as metabolites. The amount of the parent compound excreted probably depends on the applied dose. Skin and fatty tissues may serve as a reservoir for DEET after repeated excessive dermal applications.
Urinary metabolites of DEET of 17 children (5-7 years of age) and 9 adults (23-25 years of age) were examined in the study described in this article. Urine samples were collected from each subject within eight hours after a single dermal application of 10 mL 12% DEET-containing insect repellent. Two metabolites, m-diethylaminocarbonyl benzoic acid (R3N0) and N-ethyl-m-toluamide (RON1), with unchanged DEET, were identified in the urine. The major metabolite was R3NO, which was 78.2% and 46.1% of the total DEET metabolites from children and adults, respectively, indicating that the pathway of ring methyl oxidation predominated. The recovered DEET metabolites were observed significantly more from children (1,116 pg) than from adults (446.2 pg) (p < .001). The difference in dermal absorption, albeit primarily attributed to DEET loading, was found to be related to height by regression analysis. The inverse association between height and dermal absorption of DEET suggests that shorter individuals (i.e., children) are subjected to dermal uptake of DEET. To avoid unnecessary exposure, parents need to be cautious when applying DEET-containing insect repellent on children.
Oxidation of the benzylic moiety and hydroxylation of side-chain of DEET molecules appeared to be predominant routes of metabolism in man.
DEET has known human metabolites that include N-ethyl-m-toluamide, acetaldehyde, N,N-diethyl-m-hydroxymethylbenzamide, and N-Ethyl-N-(2-hydroxyethyl)-3-methylbenzamide.

Wikipedia

DEET

Drug Warnings

/DEET/ should not be applied to any skin area that is likely to be opposed to another skin surface for a significant period of time (antecubital and popliteal fossae, inguinal areas).
Serious adverse cutaneous effects have occurred in tropical conditions, when applied to areas of skin that were occluded during sleep (mainly the antecubital and popliteal fossae). Under these conditions, the skin became red and tender and then exhibited blistering and erosion, leaving painful, weeping, denuded areas that were slow to heal. Severe scarring occasionally resulted from some of these severe reactions.

Biological Half Life

The elimination half-life of diethyltoluamide (DEET) is observed to be about 2.5 hours.

Use Classification

Chemical Classes -> Halogenated pesticides and related compounds
Cosmetics -> Skin protecting
Pharmaceuticals
INSECT REPELLANTS

Methods of Manufacturing

Prepn from m-toluoyl chloride and diethylamine in benzene or ether.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzamide, N,N-diethyl-3-methyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies diethyltoluamide (technical grade) as Class III: slightly hazardous; Main Use: repellant (insect). T
Technical deet contains a minimum of 95% meta isomer; commercial formulations contain 11.27-100% deet by weight.
DEET was developed by the United States (U.S.) Army in 1946 for use by military personnel in insect affected areas and was registered for use by the general public in 1957. DEET is currently registered for non-food and residential uses.

Analytic Laboratory Methods

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: DEET; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.12 ug/L.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: DEET; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.14 ug/L.
This study described a fully automated method using on-line solid phase extraction of large volume injections coupled with high performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to simultaneously detect a group of recalcitrant microconstituents (pharmaceuticals and personal care products, steroid hormones and sterols) in aqueous matrices. Samples (1 mL to 20 mL) were loaded to the preconcentration column at 1 mL/min, and the column was washed with 1000 uL of 25% methanol in LC/MS water to remove polar and ionic interferences before LC-MS/MS analysis. Three different atmospheric pressure ionization (API) techniques, including photoionization (APPI) with four different dopants (acetone, anisole, chlorobenzene and toluene), heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI), were evaluated on the basis of method detection limits (MDLs) and recoveries from different aqueous matrixes. Results indicated that APPI with toluene as dopant was the most sensitive ionization method for the majority of the analytes. When using 5 mL of sample, MDLs for pharmaceuticals and personal care products, including carbamazepine, DEET, caffeine, naproxen, acetaminophen and primidone, were between 0.3 ng/L and 15 ng/L. ... Calculated MDLs are more than adequate for analysis of wastewater using 1 to 5 mL sample size and for surface waters using up to 20 mL sample size.
A sensitive and robust method using solid-phase extraction and ultrasonic extraction for preconcentration followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) has been developed for determination of 19 biocides: eight azole fungicides (climbazole, clotrimazole, ketoconazole, miconazole, fluconazole, itraconazole, thiabendazole, and carbendazim), two insect repellents (N,N-diethyl-3-methylbenzamide (DEET), and icaridin (also known as picaridin)), three isothiazolinone antifouling agents (1,2-benzisothiazolinone (BIT), 2-n-octyl-4-isothiazolinone (OIT), and 4,5-dichloro-2-n-octyl-isothiazolinone (DCOIT)), four paraben preservatives (methylparaben, ethylparaben, propylparaben, and butylparaben), and two disinfectants (triclosan and triclocarban) in surface water, wastewater, sediment, sludge, and soil. Recovery of the target compounds from surface water, influent, effluent, sediment, sludge, and soil was mostly in the range 70-120%, with corresponding method quantification limits ranging from 0.01 to 0.31 ng/L, 0.07 to 7.48 ng/L, 0.01 to 3.90 ng/L, 0.01 to 0.45 ng/g, 0.01 to 6.37 ng/g, and 0.01 to 0.73 ng/g, respectively. Carbendazim, climbazole, clotrimazole, methylparaben, miconazole, triclocarban, and triclosan were detected at low ng/L (or ng/g) levels in surface water, sediment, and sludge-amended soil. Fifteen target compounds were found in influent samples, at concentrations ranging between 0.4 (thiabendazole) and 372 ng/L (methylparaben). Fifteen target compounds were found in effluent samples, at concentrations ranging between 0.4 (thiabendazole) and 114 ng/L (carbendazim). Ten target compounds were found in dewatered sludge samples, at concentrations ranging between 1.1 (DEET) and 887 ng/g (triclocarban).
For more Analytic Laboratory Methods (Complete) data for DEET (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A rapid method was developed for the analysis of the insecticide (A) diazinon (O,O-diethyl O-2-isopropyl-6-methylpyridimidinyl) phosphorothioate, its metabolites (B) diazoxon (O,O-diethyl O-2-isopropyl-6-methylpyridimidinyl) phosphate, and (C) 2-isopropyl-6-methyl-4-pyrimidinol, the insecticide (D) permethrin [3-(2,2-dichloro-ethenyl)-2,2-dimethylcyclopropanecarboxylic acid (3-phenoxyphenyl)methylester], its metabolites (E) m-phenoxybenzyl alcohol, and (F) m-phenoxybenzoic acid, the insect repellent (G) DEET (N,N-diethyl-m-toluamide), and its metabolites (H) m-toluamide and (I) m-toluic acid in rat plasma and urine. The method is based on using C18 Sep-Pak cartridges (Waters Corporation, Milford, Mass., U.S.A.) for solid phase extraction and high performance liquid chromatography with a reversed phase C18 column, and absorbance detection at 230 nm for compounds A, B, and C, and at 210 nm for compounds D-I. The compounds were separated using a gradient from 1% to 99% acetonitrile in water (pH 3.0) at a flow rate ranging between 1 and 1.7 mL/min in a period of 17 min. The limits of detection were ranged between 20 and 100 ng/mL, while limits of quantification were 80-200 ng/mL. The relationship between peak areas and concentration was linear over a range of 100-1000 ng/mL. This method was applied to determine the above insecticides and their metabolites following dermal administration in rats.
N,N-Diethyl-m-toluamide (DEET) and oxybenzone are two essential active ingredients in insect repellent and sunscreen preparations. We developed and validated a simple, sensitive, and selective HPLC assay to simultaneously measure DEET, oxybenzone and five primary metabolites of DEET and oxybenzone in biological samples including plasma, urine and skin strips. The compounds were separated on a reversed-phase C18 column using three-stage gradient steps with methanol and water. DEET and two relevant metabolites were detected at 254 nm, while oxybenzone and three relevant metabolites were detected at 289 nm. The limit of detection was 0.6 ng for DEET and 0.5 ng for oxybenzone, respectively. The developed method was further applied to analyze various biological samples from an in vivo animal study that evaluated concurrent use of commercially available insect repellent and sunscreen preparations.
Gas chromatography/mass spectrometric analysis for urinary metabolites of DEET in humans.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

DEET and permethrin were implicated in the development of illnesses in some veterans of the Persian Gulf War. This study was designed to investigate the effects of daily dermal application of these chemicals, alone or in combination, on the permeability of the blood-brain barrier (BBB) and blood-testes barrier (BTB) and on sensorimotor performance in male Sprague-Dawley rats. Groups of five rats were treated with a dermal daily dose of 4, 40, or 400 mg/kg DEET in ethanol or 0.013, 0.13, or 1.3 mg/kg permethrin in ethanol for 60 d. A group of 10 rats received a daily dermal dose of ethanol and served as controls. BBB permeability was assessed by injection of an iv dose of the quaternary ammonium compound [(3)H]hexamethonium iodide. While permethrin produced no effect on BBB permeability, DEET alone caused a decrease in BBB permeability in brainstem. A combination of DEET and permethrin significantly decreased the BBB permeability in the cortex. BTB permeability was decreased by treatment with DEET alone and in combination with permethrin. The same animals underwent a battery of functional behavior tests 30, 45, and 60 d after exposure to evaluate their sensorimotor abilities. All treatments caused a significant decline in sensorimotor performance in a dose- and time-dependent manner. These results show that daily dermal exposure to DEET, alone or in combination with permethrin, decreased BBB permeability in certain brain regions, and impaired sensorimotor performance.
In this study, the ratio of 6beta-hydroxycortisol (6beta-OHF) to free cortisol (F) was determined in urine following a single dermal dose of 400 mg/kg of DEET (N,N-diethyl-m-toluamide), and 1.3 mg/kg of permethrin, alone and in combination, in rats. Urine samples were collected at 2, 4, 8, 16, 24, 48, and 72 hr after application. Recoveries of 6beta-OHF and cortisol (F) from control urine samples were between 75 and 85%, with limits of detection at 30 and 10 ng/mL for cortisol and 6beta-OHF, respectively. A single dermal dose of DEET alone and in combination with permethrin significantly increased urinary excretion of 6beta-hydroxycortisol 24 hr after dosing. Permethrin did not significantly alter the urinary excretion of 6beta-hydroxycortisol. These results indicate that DEET, alone and in combination with permethrin, increased urinary excretion of 6beta-OHF in rats following a single dermal dose application.
The acute lethal interaction that occurs in rodents when high doses of a peripherally restricted cholinesterase inhibitor, pyridostigmine bromide (PB), and the insect repellent N, N-diethyl-m-toluamide (DEET) are combined was first described during studies of chemical mixtures that were targeted as potential causative agents of Gulf War illnesses. This study was intended to provide insight into possible mechanisms of that lethal interaction. Following a single intraperitoneal injection of PB (2 mg/kg) and/or DEET (300 or 500 mg/kg), respiratory activity was measured in conscious freely moving rats using whole-body plethysmography. Cardiovascular function was also monitored simultaneously through an arterial catheter. PB (2 mg/kg) given alone stimulated respiration and increased blood pressure. Arterial pH levels were decreased, whereas pO(2) and pCO(2) remained at control levels. Administration of DEET (300 mg/kg) alone increased tidal volume and decreased blood pressure. Blood gases and pH levels were unaltered. A higher dose of DEET (500 mg/kg) also decreased respiratory and heart rate. Coadministration of PB (2 mg/kg) and DEET (300 mg/kg) increased tidal volume, decreased arterial pH, and elevated pCO(2). Heart rate and blood pressure declined progressively after drug coadministration. Pretreatment with atropine methyl nitrate (AMN), a peripherally selective competitive antagonist at nicotinic and muscarinic receptor sites, reduced the individual effects of PB or DEET, and significantly increased survival after coexposure to these agents. Although changes in respiratory function may have contributed to the lethal interaction, it was concluded that the primary cause of death was circulatory failure.
... The focus of the present studies was to determine the effect of coexposure factors, potentially encountered in a military environment, that could modulate transdermal flux of topically applied DEET. Factors investigated were vehicle, dose, coexposure to permethrin, low-level sulfur mustard, occlusion, and simultaneous systemic exposure to pyridostigmine bromide and the nerve agent stimulant diisopropylfluorophosphate (DFP). Studies were conducted using the isolated perfused porcine skin flap (IPPSF), with a few mechanistically oriented studies conducted using in vitro porcine skin and silastic membrane diffusion cells. DEET was quantitated using high-performance liquid chromatography. The vehicle-control transdermal DEET flux in the IPPSF was approximately 2 ug/sq cm/hr for both 7.5 and 75% DEET concentrations, a value similar to that reported in humans. DEET absorption was enhanced by coinfusion of pyridostigmine bromide and DFP, by the presence of sulfur mustard, or by dosing under complete occlusion. The greatest increase in baseline flux was fivefold. In vitro diffusion cell studies indicated that silastic membranes had two orders of magnitude greater permeability than porcine skin, and showed vehicle effects on flux that were not detected in the IPPSF. These results suggest that coexposure to a number of chemicals that potentially could be encountered in a military environment may modulate the percutaneous absorption of topically applied DEET beyond that seen for normal vehicles at typically applied concentrations.
For more Interactions (Complete) data for DEET (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Sensitive to strong acids and alkalis.

Dates

Modify: 2023-08-15
1: Škrbić BD, Kadokami K, Antić I. Survey on the micro-pollutants presence in surface water system of northern Serbia and environmental and health risk assessment. Environ Res. 2018 Jun 7;166:130-140. doi: 10.1016/j.envres.2018.05.034. [Epub ahead of print] PubMed PMID: 29886389.
2: Peng Y, Fang W, Krauss M, Brack W, Wang Z, Li F, Zhang X. Screening hundreds of emerging organic pollutants (EOPs) in surface water from the Yangtze River Delta (YRD): Occurrence, distribution, ecological risk. Environ Pollut. 2018 Jun 4;241:484-493. doi: 10.1016/j.envpol.2018.05.061. [Epub ahead of print] PubMed PMID: 29879689.
3: Lee J, Choi DB, Liu F, Grieco JP, Achee NL. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti. Insects. 2018 Jun 4;9(2). pii: E60. doi: 10.3390/insects9020060. PubMed PMID: 29867036.
4: Lakshminarasimman N, Quiñones O, Vanderford BJ, Campo-Moreno P, Dickenson EV, McAvoy DC. Biotransformation and sorption of trace organic compounds in biological nutrient removal treatment systems. Sci Total Environ. 2018 May 28;640-641:62-72. doi: 10.1016/j.scitotenv.2018.05.145. [Epub ahead of print] PubMed PMID: 29857321.
5: Cooper BY, Flunker LD, Johnson RD, Nutter TJ. Behavioral, cellular and molecular maladaptations covary with exposure to pyridostigmine bromide in a rat model of gulf war illness pain. Toxicol Appl Pharmacol. 2018 May 24;352:119-131. doi: 10.1016/j.taap.2018.05.023. [Epub ahead of print] PubMed PMID: 29803855.
6: Dimzon IKD, Morata AS, Müller J, Yanela RK, Lebertz S, Weil H, Perez TR, Müller J, Dayrit FM, Knepper TP. Trace organic chemical pollutants from the lake waters of San Pablo City, Philippines by targeted and non-targeted analysis. Sci Total Environ. 2018 May 22;639:588-595. doi: 10.1016/j.scitotenv.2018.05.217. [Epub ahead of print] PubMed PMID: 29800852.
7: Feng Y, Chen J, Zhang A. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Sci Rep. 2018 May 21;8(1):7902. doi: 10.1038/s41598-018-26242-6. PubMed PMID: 29784959; PubMed Central PMCID: PMC5962541.
8: Thireou T, Kythreoti G, Tsitsanou KE, Koussis K, Drakou CE, Kinnersley J, Kröber T, Guerin PM, Zhou JJ, Iatrou K, Eliopoulos E, Zographos SE. Identification of novel bioinspired synthetic mosquito repellents by combined ligand-based screening and OBP-structure-based molecular docking. Insect Biochem Mol Biol. 2018 Jul;98:48-61. doi: 10.1016/j.ibmb.2018.05.001. Epub 2018 May 8. PubMed PMID: 29751047.
9: Weissinger RH, Blackwell BR, Keteles K, Battaglin WA, Bradley PM. Bioactive contaminants of emerging concern in National Park waters of the northern Colorado Plateau, USA. Sci Total Environ. 2018 May 2;636:910-918. doi: 10.1016/j.scitotenv.2018.04.332. [Epub ahead of print] PubMed PMID: 29729508.
10: Goodyer L, Schofield S. Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? J Travel Med. 2018 May 1;25(suppl_1):S10-S15. doi: 10.1093/jtm/tay005. PubMed PMID: 29718433.
11: Li J, Zhou Q, Campos LC. The application of GAC sandwich slow sand filtration to remove pharmaceutical and personal care products. Sci Total Environ. 2018 Sep 1;635:1182-1190. doi: 10.1016/j.scitotenv.2018.04.198. Epub 2018 Apr 24. PubMed PMID: 29710573.
12: Liu YY, Lin YS, Yen CH, Miaw CL, Chen TC, Wu MC, Hsieh CY. Identification, contribution, and estrogenic activity of potential EDCs in a river receiving concentrated livestock effluent in Southern Taiwan. Sci Total Environ. 2018 Apr 27;636:464-476. doi: 10.1016/j.scitotenv.2018.04.031. [Epub ahead of print] PubMed PMID: 29709864.
13: Magesh A, Sivanesan S, Rajagopalan V, Geetha RV, Roy A. Safety Evaluation of Various Vector Repellents in Combination with Deltamethrin in Wistar Rats. J Pharm Bioallied Sci. 2018 Jan-Mar;10(1):21-28. doi: 10.4103/jpbs.JPBS_219_17. PubMed PMID: 29657504; PubMed Central PMCID: PMC5887648.
14: Kröber T, Koussis K, Bourquin M, Tsitoura P, Konstantopoulou M, Awolola TS, Dani FR, Qiao H, Pelosi P, Iatrou K, Guerin PM. Odorant-binding protein-based identification of natural spatial repellents for the African malaria mosquito Anopheles gambiae. Insect Biochem Mol Biol. 2018 May;96:36-50. doi: 10.1016/j.ibmb.2018.03.008. Epub 2018 Apr 12. PubMed PMID: 29656020.
15: Tzotzos G, Iley JN, Moore EA. New insights on repellent recognition by Anopheles gambiae odorant-binding protein 1. PLoS One. 2018 Apr 3;13(4):e0194724. doi: 10.1371/journal.pone.0194724. eCollection 2018. PubMed PMID: 29614080; PubMed Central PMCID: PMC5882127.
16: Goode P, Ellse L, Wall R. Preventing tick attachment to dogs using essential oils. Ticks Tick Borne Dis. 2018 May;9(4):921-926. doi: 10.1016/j.ttbdis.2018.03.029. Epub 2018 Mar 27. PubMed PMID: 29606618.
17: Wieck S, Olsson O, Kümmerer K. Not only biocidal products: Washing and cleaning agents and personal care products can act as further sources of biocidal active substances in wastewater. Environ Int. 2018 Jun;115:247-256. doi: 10.1016/j.envint.2018.03.040. Epub 2018 Mar 30. PubMed PMID: 29605677.
18: Shields CW 4th, White JP, Osta EG, Patel J, Rajkumar S, Kirby N, Therrien JP, Zauscher S. Encapsulation and controlled release of retinol from silicone particles for topical delivery. J Control Release. 2018 May 28;278:37-48. doi: 10.1016/j.jconrel.2018.03.023. Epub 2018 Mar 28. PubMed PMID: 29604311.
19: Msangi S, Kweka E, Mahande A. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. J Trop Med. 2018 Jan 9;2018:9037616. doi: 10.1155/2018/9037616. eCollection 2018. PubMed PMID: 29552040; PubMed Central PMCID: PMC5818977.
20: Molins-Delgado D, García-Sillero D, Díaz-Cruz MS, Barceló D. On-line solid phase extraction-liquid chromatography-tandem mass spectrometry for insect repellent residue analysis in surface waters using atmospheric pressure photoionization. J Chromatogr A. 2018 Apr 6;1544:33-40. doi: 10.1016/j.chroma.2018.02.027. Epub 2018 Feb 21. PubMed PMID: 29502900.

Explore Compound Types